beta-ENDORPHIN - 60617-12-1

beta-ENDORPHIN

Catalog Number: EVT-8954602
CAS Number: 60617-12-1
Molecular Formula: C158H251N39O46S
Molecular Weight: 3465.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 31-amino acid peptide that is the C-terminal fragment of BETA-LIPOTROPIN. It acts on OPIOID RECEPTORS and is an analgesic. Its first four amino acids at the N-terminal are identical to the tetrapeptide sequence of METHIONINE ENKEPHALIN and LEUCINE ENKEPHALIN.
Synthesis Analysis

Beta-endorphin can be synthesized through several methods, with solid-phase peptide synthesis being one of the most prominent techniques. This method allows for the assembly of peptides on a solid support, facilitating purification and yield enhancement. For example, a study reported a yield of 32% for synthetic beta-endorphin based on starting resin .

The synthesis typically involves:

  • Stepwise addition of amino acids: The amino acids are sequentially added to the growing peptide chain.
  • Cleavage from resin: Once synthesis is complete, the peptide is cleaved from the resin using specific reagents.
  • Purification: Techniques such as high-performance liquid chromatography are employed to purify the synthesized peptide.

Technical details include monitoring the reaction progress via techniques like thin-layer chromatography and mass spectrometry to confirm the identity and purity of the final product .

Molecular Structure Analysis

Beta-endorphin consists of 31 amino acids with a specific sequence that determines its biological activity. The molecular formula is C135H175N33O28C_{135}H_{175}N_{33}O_{28}, and its molecular weight is approximately 3,300 Da. The structure features multiple disulfide bonds that contribute to its stability and biological function.

The three-dimensional conformation of beta-endorphin is critical for its interaction with opioid receptors. The peptide's structure allows it to fit into these receptors, mimicking the action of exogenous opioids .

Chemical Reactions Analysis

Beta-endorphin participates in various biochemical reactions primarily through its binding to opioid receptors (mu, delta, and kappa). These interactions lead to downstream signaling cascades that modulate pain perception and emotional responses.

Key reactions include:

  • Binding to opioid receptors: This initiates a G-protein-coupled receptor signaling pathway that results in analgesic effects.
  • Enzymatic degradation: Beta-endorphin can be hydrolyzed by peptidases in the body, leading to shorter peptides with varying biological activities .

The technical details surrounding these reactions involve studying receptor affinity and efficacy through radiolabeled binding assays.

Mechanism of Action

The mechanism of action of beta-endorphin primarily revolves around its role as an agonist at opioid receptors. Upon binding:

  1. Inhibition of neurotransmitter release: This reduces the release of pain mediators such as substance P.
  2. Activation of descending pain pathways: This enhances analgesic pathways in the central nervous system.
  3. Modulation of emotional responses: Beta-endorphin influences mood and stress responses by acting on brain regions involved in emotional regulation.

Data from studies indicate that beta-endorphin can be significantly more potent than morphine when administered centrally, demonstrating its effectiveness in pain relief .

Physical and Chemical Properties Analysis

Physical properties of beta-endorphin include:

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Highly soluble in water due to its peptide nature.

Chemical properties include:

  • Stability: Sensitive to heat and acidic conditions; requires careful handling during storage.
  • pH sensitivity: Optimal activity at physiological pH levels.

Relevant analyses often involve determining stability under various conditions using techniques such as circular dichroism spectroscopy .

Applications

Beta-endorphin has significant scientific applications:

  • Pain Management: Its potent analgesic properties make it a focus for developing new pain relief therapies.
  • Stress Response Studies: Research into how beta-endorphin modulates stress responses can inform treatments for anxiety and depression.
  • Immune Function Research: Understanding how beta-endorphin interacts with immune cells may lead to novel therapeutic approaches for inflammatory diseases .
Biosynthesis and Molecular Processing of β-Endorphin

Proteolytic Cleavage of Pro-Opiomelanocortin (Pro-Opiomelanocortin)

Beta-endorphin originates from the larger precursor protein pro-opiomelanocortin (Pro-Opiomelanocortin), synthesized primarily in the pituitary gland and specific hypothalamic neurons [1] [2] [4]. Pro-Opiomelanocortin is a polypeptide chain approximately 241 amino acids long in humans, encoding several biologically active peptides within its sequence [2] [6]. The initial critical cleavage event within Pro-Opiomelanocortin processing liberates beta-lipotropin (beta-Lipotropin), a 93-amino acid fragment corresponding to the C-terminal region of Pro-Opiomelanocortin [1] [6] [7]. Beta-endorphin itself is subsequently cleaved from beta-Lipotropin. The beta-endorphin sequence, specifically beta-endorphin(1-31), constitutes amino acids 104 to 134 within the human beta-Lipotropin molecule [6]. This sequential cleavage – first Pro-Opiomelanocortin to beta-Lipotropin, then beta-Lipotropin to beta-endorphin – is essential for generating the bioactive opioid peptide. The identity of beta-endorphin as the sole opioid sequence encoded within the Pro-Opiomelanocortin gene is a conserved feature across vertebrates [5] [7].

Table 1: Key Cleavage Products from Pro-Opiomelanocortin Processing

PrecursorMajor Cleavage ProductsContains Beta-Endorphin Sequence?
Pro-Opiomelanocortin (Full Length)N/AYes (Within C-terminal region)
Adrenocorticotropic HormoneN-Terminal Peptide, Joining Peptide, Adrenocorticotropic Hormone, alpha-Melanocyte-Stimulating Hormone, Corticotropin-Like Intermediate Lobe PeptideNo
Beta-Lipotropin (β-Lipotropin)Gamma-Lipotropin, Beta-Melanocyte-Stimulating Hormone, Beta-EndorphinYes (Final Product)

Role of Prohormone Convertases (Prohormone Convertase 1/Prohormone Convertase 2) in Precursor Processing

The proteolytic cleavage of Pro-Opiomelanocortin and beta-Lipotropin is executed by members of the prohormone convertase family, subtilisin-like endoproteases operating within the regulated secretory pathway. Prohormone Convertase 1 (also known as Prohormone Convertase 3) and Prohormone Convertase 2 are the primary enzymes responsible, and their expression dictates the tissue-specific profile of beta-endorphin-related peptides [3] [5] [8].

  • Prohormone Convertase 1 Dominance (Anterior Pituitary/Corticotropes): In the anterior pituitary, Prohormone Convertase 1 is the predominant convertase. It cleaves Pro-Opiomelanocortin primarily into Adrenocorticotropic Hormone and beta-Lipotropin. Prohormone Convertase 1 further cleaves beta-Lipotropin to generate beta-endorphin(1-31) as the major opioid end-product [3] [5]. Processing here is relatively rapid and less extensive. Prohormone Convertase 1-dependent cleavages are less sensitive to temperature blocks (e.g., 20°C, which arrests transport at the trans-Golgi network) and do not strictly require the acidic pH environment typical of mature secretory granules [8].
  • Prohormone Convertase 1 and Prohormone Convertase 2 Co-Expression (Intermediate Pituitary/Melanotropes & Arcuate Nucleus Neurons): The intermediate pituitary (in species possessing one) and hypothalamic arcuate nucleus neurons express both Prohormone Convertase 1 and Prohormone Convertase 2. Prohormone Convertase 2 mediates crucial additional cleavages. It acts on beta-Lipotropin to release beta-endorphin(1-31). Crucially, Prohormone Convertase 2 also cleaves beta-endorphin(1-31) itself at paired basic residues (Lys(27)-Lys(28)), yielding beta-endorphin(1-27) and beta-endorphin(1-26) as significant end-products [3] [5] [10]. Prohormone Convertase 2-dependent processing is characteristically slower than Prohormone Convertase 1-mediated processing. It is completely blocked at 20°C and absolutely requires an acidic intracellular compartment (like that found in secretory granules) for its activity [8]. The kinetics and environmental requirements thus provide clear distinctions between Prohormone Convertase 1 and Prohormone Convertase 2 actions [3] [8].

Tissue-Specific Expression Patterns: Hypothalamus, Pituitary, and Peripheral Synthesis

The expression of Pro-Opiomelanocortin and the resulting profile of beta-endorphin peptides vary significantly across tissues:

  • Anterior Pituitary: This is a major site of Pro-Opiomelanocortin synthesis and beta-endorphin production for systemic release. Processing is primarily mediated by Prohormone Convertase 1, leading to beta-endorphin(1-31) as the dominant opioid peptide co-released with Adrenocorticotropic Hormone, particularly in response to stress [1] [2] [4]. This linkage underpins beta-endorphin's role in the hypothalamic-pituitary-adrenal axis.
  • Intermediate Pituitary (in species with a distinct lobe): Melanotropes in this lobe express Pro-Opiomelanocortin and both Prohormone Convertase 1 and Prohormone Convertase 2. Processing generates alpha-Melanocyte-Stimulating Hormone and extensively processed beta-endorphin forms, including beta-endorphin(1-27), beta-endorphin(1-26), and often N-acetylated variants (e.g., N-acetyl-beta-endorphin(1-27), N-acetyl-beta-endorphin(1-26), N-acetyl-beta-endorphin(1-31)) which lack significant opioid receptor affinity [5] [10].
  • Hypothalamus (Arcuate Nucleus): Neurons in the arcuate nucleus of the hypothalamus are the primary central nervous system source of Pro-Opiomelanocortin-derived peptides, including beta-endorphin. These neurons co-express Prohormone Convertase 1 and Prohormone Convertase 2. Processing resembles that of the intermediate pituitary, producing beta-endorphin(1-31) but also shorter forms like beta-endorphin(1-27) and beta-endorphin(1-26), alongside significant acetylation [4] [9]. Beta-endorphin from these neurons acts as a crucial neurotransmitter/neuromodulator, projecting to areas like the periventricular nucleus, nucleus accumbens, periaqueductal gray, and brainstem, influencing pain, reward, and autonomic functions [4] [9].
  • Peripheral Synthesis (Limited Significance): While Pro-Opiomelanocortin messenger ribonucleic acid has been reported in numerous peripheral tissues (testis, ovary, placenta, spleen, lung, liver, thymus, thyroid, skin, immune cells), transcript levels are often very low, and shorter non-translated transcripts may exist [2] [4] [9]. Furthermore, the functional significance of beta-endorphin production in most of these sites remains unclear, as no major phenotypes related to them are observed in Pro-Opiomelanocortin-deficient humans or mice [2] [9]. Immune cells may produce low levels of beta-endorphin locally under inflammatory conditions, contributing to peripheral analgesia [4] [9]. Skin also demonstrates functional Pro-Opiomelanocortin processing [4].

Post-Translational Modifications: Acetylation and Truncation Variants

Beyond endoproteolytic cleavage, beta-endorphin undergoes significant post-translational modifications that profoundly impact its bioactivity:

  • N-terminal Acetylation: This is a major modification occurring primarily in the intermediate pituitary and hypothalamic arcuate neurons, catalyzed by N-acetyltransferases within secretory granules. Acetylation targets the tyrosine residue at position 1 (Tyr(1)) of beta-endorphin forms (e.g., beta-endorphin(1-31), beta-endorphin(1-27), beta-endorphin(1-26)) [5] [7] [10]. N-acetylation dramatically reduces or abolishes the opioid receptor binding affinity and intrinsic activity of beta-endorphin because the free N-terminal tyrosine is essential for receptor interaction [4] [7]. Therefore, N-acetyl-beta-endorphins are considered largely inactive at opioid receptors, though they may possess other non-opioid functions.
  • C-terminal Truncation: As described in section 1.2, Prohormone Convertase 2 cleaves beta-endorphin(1-31) at basic residues (Lys(27)-Lys(28)) to generate shorter peptides like beta-endorphin(1-27) and beta-endorphin(1-26) [3] [5] [10]. While historically suggested to be antagonists, evidence indicates beta-endorphin(1-27) and beta-endorphin(1-26) are full mu-opioid receptor agonists, though potentially with lower potency or different signaling profiles compared to beta-endorphin(1-31) [4] [8]. Their functional significance relative to beta-endorphin(1-31) in vivo is complex and context-dependent.
  • Combined Modifications: Peptides can undergo both truncation and acetylation (e.g., N-acetyl-beta-endorphin(1-27)), resulting in molecules devoid of classical opioid activity [5] [10].
  • Monobasic Cleavage in Non-Mammalian Vertebrates: An additional significant truncation occurs in the intermediate pituitary of many fish and amphibians (anamniotes). Here, beta-endorphin(1-31) undergoes endoproteolytic cleavage at a monobasic site (often Arg(17) or Lys(18), depending on species) within the sequence, producing very short peptides like beta-endorphin(1-8) or beta-endorphin(1-9), which are often further N-acetylated (e.g., N-acetyl-beta-endorphin(1-8) in anurans) [5] [10]. This cleavage is also mediated by Prohormone Convertase 2 and represents a major pathway distinct from the paired basic residue processing seen in mammals [5].

Table 2: Major Beta-Endorphin Forms and Their Characteristics

Beta-Endorphin FormPrimary Production SiteKey Enzyme(s)Opioid Receptor ActivityNotes
Beta-Endorphin(1-31)Anterior Pituitary, HypothalamusProhormone Convertase 1High (Mu, Delta agonist)Major bioactive form in anterior pituitary & CNS
Beta-Endorphin(1-27)Intermediate Pituitary, HypothalamusProhormone Convertase 2Agonist (Lower potency?)Truncated form, full agonist activity
Beta-Endorphin(1-26)Intermediate Pituitary, HypothalamusProhormone Convertase 2Agonist (Lower potency?)Truncated form, full agonist activity
N-Acetyl-Beta-Endorphin(1-31)Intermediate Pituitary, HypothalamusN-AcetyltransferaseVery Low/NoneInactive at opioid receptors
N-Acetyl-Beta-Endorphin(1-27)Intermediate Pituitary, HypothalamusN-AcetyltransferaseVery Low/NoneInactive at opioid receptors
Beta-Endorphin(1-8) / N-Acetyl-(1-8)Fish/Amphibian Intermediate PituitaryProhormone Convertase 2 (+NAT)None (if acetylated)Major end-product in anamniotes, monobasic cleavage

Evolutionary Conservation of Beta-Endorphin Across Species

The beta-endorphin sequence and its post-translational processing exhibit both conservation and significant variation across vertebrate evolution, reflecting adaptations in the opioid system:

  • Early Origin and Gene Duplication: Pro-Opiomelanocortin, containing the beta-endorphin sequence, arose over 500 million years ago, likely from an insertion of melanocortin sequences into a prepro-endorphin gene. Evidence points to a common opioid gene ancestor during chordate evolution [2]. Lampreys (jawless vertebrates) possess two Pro-Opiomelanocortin paralog genes (Pro-Opiocortin and Pro-Opiomelanotropin) differentially expressed in the anterior and intermediate pituitary, generating tissue-specific melanocortin and opioid products (Pro-Opiocortin yields beta-endorphin; Pro-Opiomelanotropin yields Met-enkephalin) [5]. This represents an early strategy for tissue-specific processing via gene duplication.
  • Gnathostome Strategy - Single Gene, Differential Processing: In jawed vertebrates (gnathostomes), a single Pro-Opiomelanocortin gene is typically expressed in both pituitary lobes (anterior/intermediate), even in tetraploid fish [5]. Tissue-specific end-product profiles (e.g., Adrenocorticotropic Hormone vs alpha-Melanocyte-Stimulating Hormone; beta-endorphin(1-31) vs truncated/acetylated forms) are achieved through differential expression of Prohormone Convertase 1 and Prohormone Convertase 2, as described previously [5].
  • Conservation of Beta-Endorphin(1-31) Core: The core sequence of beta-endorphin(1-31), particularly the N-terminal region crucial for receptor binding (YGGFM...), is highly conserved across mammals, birds, reptiles, amphibians, and fish [5]. This underscores its fundamental role in opioid signaling.
  • Divergence in C-terminal Processing:
  • Fish & Amphibians (Anamniotes): A prominent feature is the monobasic cleavage within beta-endorphin(1-31), typically around residue 17/18 (e.g., at a consensus ER(S/G)Q motif), generating small beta-endorphins like beta-endorphin(1-8) or beta-endorphin(1-9) as major end-products, especially in the intermediate pituitary [5] [10]. This cleavage is Prohormone Convertase 2-dependent. These small forms are often N-acetylated (e.g., N-acetyl-beta-endorphin(1-8) in frogs) [5] [10].
  • Reptiles, Birds, and Mammals (Amniotes): The monobasic cleavage generating beta-endorphin(1-8) as a major end-product appears to have been lost during the evolution of amniotes [5]. Studies in lizards (Anolis carolinensis), turtles (Pseudemys scripta, Chrysemys scripta), and birds failed to detect beta-endorphin(1-8) [5]. Instead, processing focuses on cleavage at paired basic residues (Lys(27)-Lys(28)) generating beta-endorphin(1-27)/beta-endorphin(1-26) in intermediate pituitary-like tissues (or hypothalamus), alongside acetylation. Analysis of the turtle Chrysemys scripta beta-endorphin sequence revealed the loss of the monobasic cleavage motif (ER(S/G)Q) found in anamniotes, explaining the absence of small beta-endorphin fragments in reptiles and subsequently in birds and mammals [5]. The paired basic residue site (KK) for generating beta-endorphin(1-26) is conserved in the beta-endorphin sequences of reptiles, birds, and mammals [5].
  • Acetylation Conservation: N-terminal acetylation of beta-endorphin forms is a conserved modification observed in the intermediate pituitary/hypothalamus equivalents across vertebrates, from fish to mammals, acting as a common mechanism to modulate/inactivate opioid signaling [5] [10].

The evolutionary trajectory shows a shift from utilizing gene duplication (lampreys) to differential enzyme expression (most gnathostomes) for tissue-specific processing. A key change in amniotes was the loss of the monobasic cleavage pathway in beta-endorphin processing, leading to the beta-endorphin fragment profiles characteristic of modern reptiles, birds, and mammals. The core bioactive sequence, however, remains remarkably conserved.

Properties

CAS Number

60617-12-1

Product Name

beta-ENDORPHIN

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid

Molecular Formula

C158H251N39O46S

Molecular Weight

3465.0 g/mol

InChI

InChI=1S/C158H251N39O46S/c1-17-84(9)126(153(237)182-102(44-29-34-65-163)137(221)186-112(74-118(166)206)142(226)171-86(11)131(215)183-110(73-94-48-52-96(204)53-49-94)146(230)177-99(41-26-31-62-160)135(219)175-98(40-25-30-61-159)134(218)170-78-122(210)173-106(158(242)243)56-59-124(213)214)193-154(238)127(85(10)18-2)192-132(216)87(12)172-143(227)113(75-119(167)207)185-136(220)100(42-27-32-63-161)178-147(231)111(72-92-38-23-20-24-39-92)184-144(228)107(68-81(3)4)188-155(239)129(89(14)201)195-152(236)125(83(7)8)191-148(232)108(69-82(5)6)187-151(235)116-45-35-66-197(116)157(241)130(90(15)202)196-140(224)103(54-57-117(165)205)179-149(233)114(79-198)189-138(222)101(43-28-33-64-162)176-139(223)104(55-58-123(211)212)180-150(234)115(80-199)190-156(240)128(88(13)200)194-141(225)105(60-67-244-16)181-145(229)109(71-91-36-21-19-22-37-91)174-121(209)77-168-120(208)76-169-133(217)97(164)70-93-46-50-95(203)51-47-93/h19-24,36-39,46-53,81-90,97-116,125-130,198-204H,17-18,25-35,40-45,54-80,159-164H2,1-16H3,(H2,165,205)(H2,166,206)(H2,167,207)(H,168,208)(H,169,217)(H,170,218)(H,171,226)(H,172,227)(H,173,210)(H,174,209)(H,175,219)(H,176,223)(H,177,230)(H,178,231)(H,179,233)(H,180,234)(H,181,229)(H,182,237)(H,183,215)(H,184,228)(H,185,220)(H,186,221)(H,187,235)(H,188,239)(H,189,222)(H,190,240)(H,191,232)(H,192,216)(H,193,238)(H,194,225)(H,195,236)(H,196,224)(H,211,212)(H,213,214)(H,242,243)/t84-,85-,86-,87-,88+,89+,90+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-,130-/m0/s1

InChI Key

JMHFFDIMOUKDCZ-NTXHZHDSSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.